
ethyl(2R)-4,4-dimethylpyrrolidine-2-carboxylate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of both ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate and trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Trifluoroacetic acid can be prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
Industrial production of ethyl trifluoroacetate involves a multi-stage process. In the first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent. The mixture is then subjected to phase separation and distillation to recover ethyl trifluoroacetate .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trifluoroacetate moiety is known to enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Ethyl trifluoroacetate: An ester used in the preparation of trifluoromethyl ketones and other fluorinated compounds.
Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Uniqueness
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is unique due to its combination of a pyrrolidine ring with a trifluoroacetate moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H18F3NO4 |
|---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-4-12-8(11)7-5-9(2,3)6-10-7;3-2(4,5)1(6)7/h7,10H,4-6H2,1-3H3;(H,6,7)/t7-;/m1./s1 |
InChI Key |
BCHFTBPJTSLOAE-OGFXRTJISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


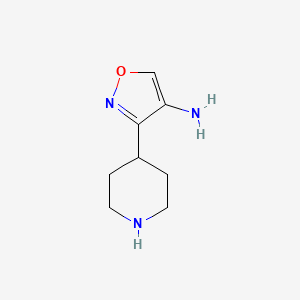
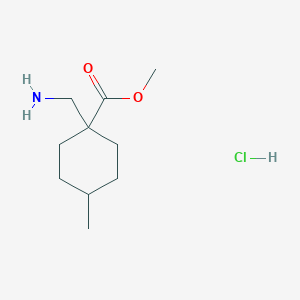
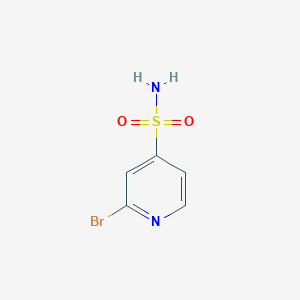

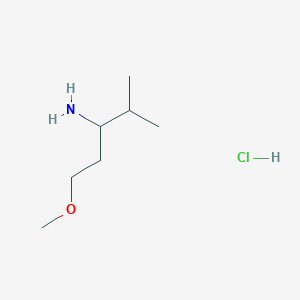

![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
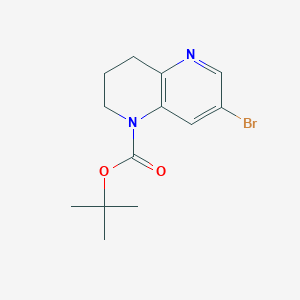
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
